TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE

Description

Systematic Naming and Alternative Designations

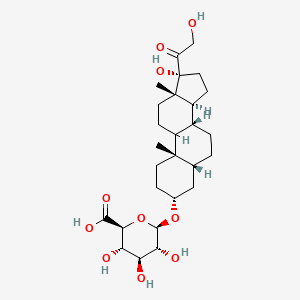

The systematic nomenclature of Tetrahydro-11-deoxy Cortisol 3-O-beta-D-Glucuronide follows the International Union of Pure and Applied Chemistry guidelines for steroid nomenclature combined with carbohydrate naming conventions. The complete systematic name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid. This systematic name encompasses the complete stereochemical configuration of both the steroid backbone and the attached glucuronic acid moiety.

Several alternative designations exist for this compound in chemical databases and literature. The compound is frequently referenced as 17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid. Another common designation found in pharmaceutical literature is (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid. These alternative names reflect different approaches to describing the same molecular structure, with variations in the emphasis placed on specific stereochemical centers and functional groups.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C[C@]12CCC@HO[C@H]5C@@HO. The International Chemical Identifier string provides another standardized representation: InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1.

Relationship to 17,21-dihydroxy-20-oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid

The relationship between this compound and 17,21-dihydroxy-20-oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid represents a case of identical chemical entities described through different nomenclature systems. Both designations refer to the same molecular structure with the molecular formula C27H42O10 and molecular weight of 526.616 g/mol. The difference in naming conventions reflects the evolution of steroid nomenclature and the preferences of different chemical databases and research communities.

The compound designated as 17,21-dihydroxy-20-oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid emphasizes the positions of hydroxyl groups at carbon positions 17 and 21, the ketone functionality at position 20, and the beta configuration at carbon 5 in the pregnane steroid backbone. This nomenclature also specifies the alpha configuration at carbon 3 where the glucuronic acid moiety is attached through a beta-glycosidic bond. The systematic description provides precise information about the stereochemical arrangement that is crucial for understanding the compound's biological activity and analytical behavior.

The Chemical Abstracts Service Registry Number for this compound is 56162-40-4. This unique identifier serves as the primary reference for the compound across chemical databases, regulatory documents, and scientific literature. The CAS Registry Number provides unambiguous identification regardless of the various nomenclature systems employed by different sources.

Multiple chemical databases maintain records for this compound under the primary CAS number. The PubChem database assigns Compound Identifier 1059093 to this substance. Additionally, the compound appears in PubChem with identifier 71752449, reflecting the comprehensive indexing system employed by this major chemical database. These database identifiers facilitate cross-referencing and data integration across different chemical information systems.

The compound appears in various specialized chemical databases with additional identifiers. The International Chemical Identifier Key GAIOPZSMDANHBK-BJZGYUFHSA-N provides a standardized hash representation of the molecular structure. This identifier enables automated structure matching and database searching across different chemical information platforms. The compound also receives entries in commercial chemical supply databases, with various product codes assigned by different suppliers for procurement and inventory management purposes.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPZSMDANHBK-JVMSDKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858452 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-40-4 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glucuronidation of TH-11-DC

The glucuronic acid moiety is introduced via Koenigs-Knorr glycosylation:

-

Activation of Glucuronic Acid : Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate is prepared using HBr/AcOH.

-

Coupling Reaction : TH-11-DC is reacted with the activated glucuronate in the presence of Ag₂CO₃ and molecular sieves (4Å) in anhydrous CH₂Cl₂.

-

Deprotection : The acetyl groups are removed using NaOMe/MeOH, yielding the final product.

Table 2: Glucuronidation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Maximizes |

| Temperature | 0–4°C | Reduces hydrolysis |

| Aglycone:Donor Ratio | 1:1.2 | Balances cost |

Enzymatic and Biotechnological Methods

Enzymatic synthesis leverages natural biosynthetic pathways for higher stereochemical fidelity.

In Vitro Glucuronidation

Recombinant UDP-glucuronosyltransferases (UGTs) catalyze the conjugation:

Table 3: Enzymatic Reaction Metrics

| Metric | Value |

|---|---|

| Km (TH-11-DC) | 12.5 µM |

| Vmax | 4.2 nmol/min/mg protein |

| Turnover Number | 18.7 min⁻¹ |

Microbial Biotransformation

Engineered Saccharomyces cerevisiae strains expressing human CYP21A2 and UGT2B7 enable one-pot synthesis:

-

Strain Design : Co-expression of cytochrome P450 reductase ensures electron transfer for CYP21A2 activity.

-

Fermentation : Yields 220 mg/L of TH-11-DC-3G in 72h with continuous glucose feed.

Industrial Production Techniques

Scalable production requires balancing cost, yield, and regulatory compliance.

Hybrid Chemical-Enzymatic Process

Table 4: Industrial Process Economics

| Parameter | Value |

|---|---|

| Cost per Kilogram | $12,500 |

| Purity | 99.8% |

| Waste Output | 0.3 kg/kg product |

Analytical Characterization

Post-synthesis validation ensures structural integrity:

Chemical Reactions Analysis

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized to introduce additional oxo groups or to convert hydroxyl groups to ketones.

Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups.

Substitution: Various substitution reactions can be performed to replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal imbalances and metabolic disorders.

Mechanism of Action

The mechanism of action of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The glucopyranosiduronic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Physicochemical Properties

Key experimental and computational properties include:

Comparison with Structurally Similar Compounds

Chloramphenicol 3-O-Beta-D-Glucuronide

Structural and Functional Differences

While both compounds share a 3-O-beta-D-glucuronide group, their core structures diverge:

- Core Backbone : Chloramphenicol glucuronide derives from the antibiotic chloramphenicol, featuring a nitrobenzene ring and dichloroacetamide group, whereas the cortisol derivative retains a steroidal framework .

- Biological Role: Chloramphenicol glucuronide is a detoxification metabolite, while the cortisol derivative is linked to endogenous steroid metabolism .

Table 1: Comparative Physicochemical and Toxicological Profiles

Positional Isomers: 3-O vs. 21-O Glucuronides

TETRAHYDRO-11-DEOXY CORTISOL 21-O-BETA-D-GLUCURONIDE

This isomer differs in the glucuronidation site (21-O instead of 3-O), altering its metabolic fate and analytical detection.

Table 2: Comparison of Glucuronidation Position Effects

Research and Regulatory Considerations

- TETRAHYDRO-11-DEOXY CORTISOL 3-O-GLUCURONIDE: Limited toxicity data necessitate further studies to assess long-term biological impacts .

- Chloramphenicol Glucuronide : Regulated under Chinese chemical safety laws (GB/T 16483-2008) and international standards; disposal requires certified waste management .

Biological Activity

Tetrahydro-11-deoxy cortisol 3-O-beta-D-glucuronide (TH-11-DOC-G) is a glucocorticoid metabolite that plays a significant role in the biological activity of steroid hormones. Understanding its biological activity involves examining its metabolism, immunological implications, and clinical relevance.

Metabolism and Excretion

TH-11-DOC-G is primarily formed through the glucuronidation of tetrahydro-11-deoxycortisol (TH-11-DOC), a precursor in cortisol synthesis. The metabolic pathway involves several key enzymes, including:

- CYP21A2 : Converts 17α-hydroxyprogesterone to 11-deoxycortisol.

- CYP11B1 : Catalyzes the conversion of 11-deoxycortisol to cortisol.

- UGT2B7 and UGT2B4 : Responsible for the glucuronidation of TH-11-DOC to TH-11-DOC-G.

Approximately 90% of tetrahydro derivatives, including TH-11-DOC, are excreted in urine as glucuronide or sulfate conjugates, indicating their significant role in steroid metabolism and elimination from the body .

Immunological Activity

Recent studies have highlighted the immunomodulatory effects of TH-11-DOC and its parent compound, 11-deoxycortisol. Notably:

- T-cell Proliferation : Research indicates that 11-deoxycortisol enhances T-cell proliferation and promotes Th17 polarization in response to pathogens like Candida at physiological concentrations. This effect is crucial for immune response regulation .

- Cytokine Production : In vitro experiments show that T-cells treated with 11-deoxycortisol exhibit increased activation markers (PD-L1, CD25) and altered cytokine production profiles, suggesting a role in modulating immune responses under stress conditions .

Clinical Relevance

TH-11-DOC-G's clinical significance is underscored by its association with various pathological conditions:

- Adrenocortical Carcinoma (ACC) : Elevated levels of TH-11-DOC have been identified as potential markers for differentiating between ACC and other adrenal tumors. A study found that specific steroid markers, including TH-11-DOC, were significantly associated with ACC diagnosis .

- Cortisol Deficiency Disorders : Conditions such as Congenital Adrenal Hyperplasia (CAH) lead to an accumulation of steroid precursors like 11-deoxycortisol. Understanding the biological activity of these precursors is crucial for developing effective therapies for patients requiring cortisol replacement therapy .

Summary of Findings

| Biological Activity | Details |

|---|---|

| Metabolism | Glucuronidation by UGT enzymes; excreted primarily as glucuronides in urine. |

| Immunological Effects | Enhances T-cell proliferation; promotes Th17 polarization; alters cytokine production. |

| Clinical Implications | Potential biomarker for ACC; relevant in cortisol deficiency disorders like CAH. |

Case Studies

- Study on Immune Traits : A cohort study involving 534 healthy volunteers demonstrated a positive correlation between serum levels of 11-deoxycortisol and immune traits, particularly lymphoid cell counts and cytokine responses .

- Diagnostic Utility in ACC : Research indicated that urinary steroid profiling, including TH-11-DOC levels, could effectively differentiate between adrenal tumors, providing critical diagnostic insights for clinicians .

Q & A

Q. What analytical methods are recommended for characterizing TH-11-DC-3G in research settings?

TH-11-DC-3G can be characterized using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Key parameters include:

- Column selection : Reverse-phase C18 columns (e.g., 2.6 µm particle size) for resolving polar metabolites.

- Ionization mode : Electrospray ionization (ESI) in negative mode, optimized for glucuronide conjugates.

- Molecular descriptors : Monitor the molecular ion at m/z 525.278 (calculated exact mass: 526.278 g/mol) and fragment ions reflecting cleavage of the glucuronide moiety (e.g., m/z 349.2 for the aglycone) .

- Validation : Include internal standards like deuterated cortisol glucuronide to account for matrix effects in biological samples.

Q. What is the biological significance of TH-11-DC-3G in steroid metabolism?

TH-11-DC-3G is a glucuronidated metabolite of tetrahydro-11-deoxycortisol, a key intermediate in the cortisol biosynthesis pathway. Glucuronidation enhances water solubility, facilitating renal excretion and reducing systemic exposure to active steroids. This process is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B isoforms in the liver. Researchers should quantify TH-11-DC-3G in urine or serum to assess glucocorticoid metabolism efficiency, especially in disorders like adrenal insufficiency or Cushing’s syndrome .

Q. How can researchers synthesize or isolate TH-11-DC-3G for experimental use?

While chemical synthesis is complex due to multiple stereocenters (12 defined, 1 undefined), enzymatic methods are preferred:

- In vitro glucuronidation : Incubate tetrahydro-11-deoxycortisol with human liver microsomes or recombinant UGT enzymes (e.g., UGT2B7/2B15) in the presence of UDP-glucuronic acid.

- Purification : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/ion-exchange) followed by semi-preparative HPLC.

- Validation : Confirm structure via NMR (e.g., H and C for glucuronide linkage) and compare with reference spectra from analogs like tetrahydrocortisone glucuronide .

Advanced Research Questions

Q. What experimental challenges arise when quantifying TH-11-DC-3G in complex biological matrices, and how can they be mitigated?

Challenges include:

- Matrix interference : Co-eluting lipids or phospholipids in hair or plasma. Solution : Optimize sample preparation with dual SPE (e.g., Oasis HLB for lipid removal + Strata-X-C for glucuronides) .

- Low abundance : Use immunoaffinity enrichment with anti-glucuronide antibodies prior to LC-MS.

- Age-dependent variability : In clinical studies, stratify cohorts by age (e.g., <60 vs. ≥60 years) and adjust for covariates like renal function in multivariate models .

Q. How should researchers address discrepancies in reported TH-11-DC-3G levels across studies?

Discrepancies may stem from:

- Pre-analytical factors : Standardize sample collection (e.g., time of day, fasting status) and storage conditions (-80°C to prevent hydrolysis).

- Assay variability : Cross-validate methods using shared reference materials (e.g., NIST-certified cortisol glucuronide).

- Population heterogeneity : Conduct meta-analyses with subgroup adjustments for covariates (e.g., age, BMI, comorbidities), as demonstrated in cortisone-CVD studies .

Q. What advanced techniques are critical for resolving TH-11-DC-3G’s stereochemical complexity?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IG-U) with isocratic elution (acetonitrile:water 82:18) to separate diastereomers.

- Tandem MS/MS : Employ collision-induced dissociation (CID) to distinguish stereoisomers via fragment ion ratios (e.g., m/z 113 vs. 97 for glucuronide orientation).

- Computational modeling : Apply density functional theory (DFT) to predict NMR chemical shifts or XLogP values (reported as 2.3) for stereochemical validation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.